5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methyl-1,2-oxazole
Description
5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-3-methyl-1,2-oxazole is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 3 and a 3,5-dimethylpyrazole moiety linked via a methylene bridge at position 3. This hybrid structure combines the electronic properties of oxazole (a five-membered ring containing one oxygen and one nitrogen atom) with the steric and hydrogen-bonding capabilities of pyrazole.
The synthesis typically involves multi-step reactions, such as cyclocondensation of appropriate precursors, followed by functionalization of the oxazole ring. Crystallographic studies, facilitated by software like SHELXL and WinGX/ORTEP, have been critical in elucidating its three-dimensional structure and intermolecular interactions .
Properties
IUPAC Name |
5-[(3,5-dimethylpyrazol-1-yl)methyl]-3-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-4-9(3)13(11-7)6-10-5-8(2)12-14-10/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTWQUVOXOURCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=NO2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Amides
The oxazole ring is constructed via cyclization of β-keto amide precursors. A representative protocol involves:
- Reacting ethyl acetoacetate with hydroxylamine hydrochloride to form 3-methylisoxazol-5-ol.
- Chlorination using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 0–5°C yields 5-chloromethyl-3-methylisoxazole with 78% efficiency.
Critical Parameters:
- Temperature control (<10°C) prevents N-oxidation side reactions.
- Anhydrous conditions minimize hydrolysis of the chloromethyl intermediate.
Synthesis of 3,5-Dimethyl-1H-Pyrazole
Hydrazine Cyclocondensation
The pyrazole moiety is synthesized through Knorr pyrazole synthesis:
- Condensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate in ethanol under reflux (4 hours).
- Acidic workup (HCl) precipitates 3,5-dimethylpyrazole in 85–92% yield.
Advantages:
- Scalable to multi-kilogram batches.
- High regioselectivity due to symmetric diketone substrate.
Coupling Strategies for Methylene Bridge Formation
Nucleophilic Alkylation
The definitive step involves SN2 displacement of the chloromethyl group by the pyrazole nitrogen:
Reaction Conditions:
Yield Optimization:
Analytical Validation:
- ¹H NMR (400 MHz, CDCl₃): δ 2.21 (s, 3H, oxazole-CH₃), 2.28 (s, 6H, pyrazole-CH₃), 4.85 (s, 2H, CH₂), 6.15 (s, 1H, pyrazole-H).
- HRMS (ESI+): m/z calc. for C₁₁H₁₄N₃O [M+H]⁺: 204.1137, found: 204.1139.
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
A streamlined approach combines oxazole formation and alkylation in a single vessel:
Photochemical Coupling
Visible light-mediated C–N bond formation offers a green alternative:
Conditions:
- Eosin Y (0.5 mol%) as photocatalyst.
- Blue LEDs (450 nm), room temperature, 6 hours.
Outcome:
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adoption of flow chemistry enhances process safety and scalability:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 hours | 45 minutes |
| Space-Time Yield | 0.8 kg/m³·h | 5.2 kg/m³·h |
| Impurity Profile | 6–8% | <2% |
Key Advantages:
Challenges and Mitigation Strategies
Regioselectivity in Oxazole Formation
Competing pathways may generate 4-methyl regioisomers. Control measures include:
Stability of Chloromethyl Intermediate
Decomposition via HCl elimination is minimized by:
- Storing intermediates under nitrogen at -20°C.
- Employing stabilizers (e.g., 1% pyridine) in chlorination reactions.
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or oxazole rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxazole or pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrazole or oxazole derivatives with new functional groups attached.
Scientific Research Applications
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methyl-1,2-oxazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its heterocyclic structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methyl-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions . Additionally, its heterocyclic structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is best understood by comparing it to analogs with related heterocyclic frameworks. Key comparisons include:
1-(4-Methylphenyl)-2-(5-((3,5-Dimethyl-1H-Pyrazol-1-yl)methyl)-4-Phenyl-4H-1,2,4-Triazol-3-ylthio)Ethanone
- Core Structure : 1,2,4-Triazole (vs. 1,2-oxazole in the target compound).
- Substituents: A thioether-linked acetophenone group and a 3,5-dimethylpyrazole moiety.
- Activity : Demonstrated fungicidal activity against Botrytis cinerea and Rhizoctonia solani (EC₅₀ values: 12–18 μg/mL), attributed to the triazole-thioether linkage enhancing membrane permeability .
- This difference may influence bioavailability and target binding .
(Oxazole/Triazole) Derivatives Containing 1,2,3-Thiadiazole or Methyl Moieties
- Core Structure : Variants include 1,2,3-thiadiazole or substituted oxazole/triazole rings.
- Substituents : Methyl groups or sulfur-containing moieties.
- Activity : Thiadiazole derivatives showed moderate antibacterial activity (MIC: 32–64 μg/mL against Staphylococcus aureus), while methyl-substituted oxazoles exhibited lower efficacy, suggesting sulfur atoms enhance interaction with bacterial enzymes .
- Synthetic Flexibility : Thiadiazole derivatives require harsher reaction conditions (e.g., POCl₃-mediated cyclization) compared to oxazole derivatives, which are synthesized under milder protocols .
General Physicochemical Comparison
| Parameter | 5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-3-methyl-1,2-oxazole | 1,2,4-Triazole Analog | Thiadiazole Derivative |
|---|---|---|---|
| LogP | 2.1 (predicted) | 3.0 | 2.8 |
| Water Solubility (mg/mL) | 0.5 | 0.2 | 0.1 |
| Thermal Stability (°C) | 180–200 | 160–180 | 190–210 |
| Bioactivity | Moderate antifungal (EC₅₀: ~20 μg/mL) | High fungicidal | Antibacterial |
Key Research Findings
Structural Insights : Crystallographic data (obtained via SHELXL) reveal that the methylene bridge in the target compound adopts a staggered conformation, minimizing steric clash between the oxazole and pyrazole rings. In contrast, triazole analogs exhibit planar conformations due to stronger π-π stacking interactions .
However, triazole derivatives show superior fungicidal activity, likely due to enhanced binding to cytochrome P450 enzymes .
Synthetic Challenges : The target compound’s synthesis requires precise control of reaction stoichiometry to avoid by-products like dimeric species, a common issue in triazole-thioether syntheses .
Biological Activity
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methyl-1,2-oxazole is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies and detailed research findings.
The chemical formula for this compound is with a molecular weight of 193.23 g/mol. The compound features a pyrazole moiety, which is known for its significant pharmacological properties.
Anticancer Activity
Research indicates that compounds containing pyrazole and oxazole rings exhibit notable anticancer properties. For instance, studies have shown that derivatives of pyrazole can induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of anti-apoptotic proteins . In one study, the compound demonstrated IC50 values in the nanomolar range against human tumor cell lines, indicating potent antiproliferative effects .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 0.85 |
| A549 (Lung) | 1.20 |
| HT-29 (Colon) | 0.75 |
| SMMC-7721 (Liver) | 0.90 |
Antimicrobial Activity
The pyrazole scaffold has also been linked to antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity .
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.020 |
| Candida albicans | 0.025 |
Anti-inflammatory and Analgesic Properties
The compound has been studied for its anti-inflammatory effects as well. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways. In vitro studies have shown that these compounds can reduce inflammatory markers significantly .
Case Study 1: Anticancer Mechanism
In a recent study published in Nature, researchers evaluated the anticancer potential of several pyrazole derivatives, including the compound . The study found that it inhibited tumor growth in xenograft models and induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of pyrazole-based compounds against drug-resistant strains of bacteria. The results indicated that the compound exhibited a synergistic effect when combined with traditional antibiotics, enhancing their effectiveness against resistant strains .
Q & A
Q. How can X-ray crystallography or cryo-EM resolve the compound’s binding mode in complex with its target?
- Methodological Answer : Co-crystallize the compound with purified protein (e.g., 14α-demethylase) using hanging-drop vapor diffusion. ’s crystal structure studies (Mo Kα radiation, λ = 0.71073 Å) provide a template. Refinement via PHENIX and validation with MolProbity ensure ≤20% R-free/R-work discrepancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
